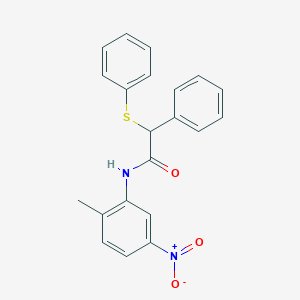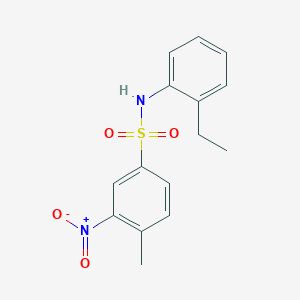
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a nitro group, a phenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the nitration of 2-methylphenylamine to form 2-methyl-5-nitrophenylamine. This intermediate is then reacted with phenylsulfanyl acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields a sulfone derivative, while reduction of the nitro group results in an amine derivative .
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-N-(2-Methyl-5-Nitro-Phenyl)-Acetamide: Similar structure but with an acetyl group instead of a phenylsulfanyl group.
Phenoxy Acetamide Derivatives: These compounds have similar functional groups and are studied for their pharmacological activities.
Uniqueness
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both a nitro group and a phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C21H18N2O3S |
|---|---|
Molecular Weight |
378.4g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H18N2O3S/c1-15-12-13-17(23(25)26)14-19(15)22-21(24)20(16-8-4-2-5-9-16)27-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,22,24) |
InChI Key |
CKPQQFHSOGQYLA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B410723.png)
![N-(3,4-dimethylphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410726.png)
![2-[3-nitro(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B410727.png)
![N-(3-chlorophenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410729.png)

![N-(2,4-dimethylphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410732.png)

![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(4-methylphenyl)acetamide](/img/structure/B410736.png)
![N-(4-chlorophenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410737.png)
![2-[({2-nitrophenyl}sulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B410740.png)
![Ethyl 2-[({3-nitro-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B410742.png)
![N-benzyl-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-methylacetamide](/img/structure/B410743.png)
![N-(2-bromophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B410744.png)
![N-(2-chlorophenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410745.png)
